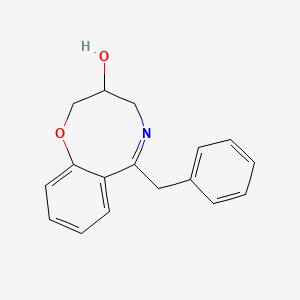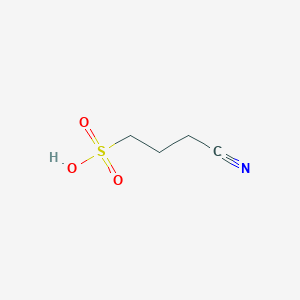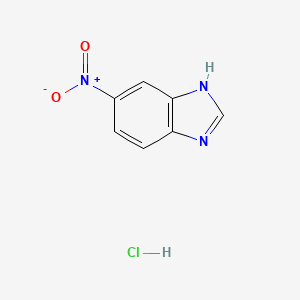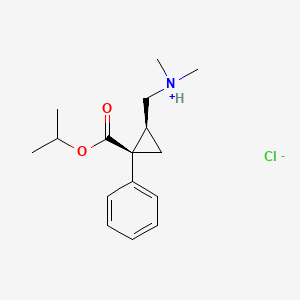
2H-1,5-Benzoxazocin-3-OL, 3,4-dihydro-6-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol is a heterocyclic compound with the molecular formula C17H17NO2. This compound belongs to the benzoxazocin family, characterized by a fused benzene and oxazine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free microwave thermolysis has also been explored as an efficient and environmentally friendly method for synthesizing benzoxazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activity, including anti-inflammatory and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the substituents attached to the benzene and oxazine rings.
Benzoxazine Derivatives: Various derivatives with different functional groups exhibit distinct chemical and biological properties.
Uniqueness: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Propiedades
Número CAS |
27827-61-8 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C17H17NO2/c19-14-11-18-16(10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-12-14/h1-9,14,19H,10-12H2 |
Clave InChI |
KOORYNGOSOVRCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)







![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)


